

# P160 Peptide: A Technical Guide to its Discovery and Origin from Phage Display

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides an in-depth overview of the discovery, origin, and characterization of the **P160 peptide** (VPWMEPAYQRFL), a 12-amino acid sequence identified through phage display technology. P160 has demonstrated a notable affinity and specificity for neuroblastoma cells, positioning it as a promising candidate for targeted drug delivery and diagnostic applications in oncology. This document details the experimental methodologies employed in its discovery and subsequent characterization, presents quantitative binding and internalization data, and outlines the workflows and logical relationships involved in its identification and validation. While the primary focus of existing research has been on its utility as a targeting moiety, this guide also addresses the current knowledge regarding its potential interaction with cellular signaling pathways.

## Discovery and Origin of the P160 Peptide

The **P160 peptide** was originally identified by Zhang et al. through a process of affinity selection using a phage display peptide library against the human neuroblastoma cell line, WAC 2.[1][2] Phage display is a powerful high-throughput screening technique that allows for the presentation of a vast diversity of peptides on the surface of bacteriophages, enabling the selection of peptides that bind to a specific target.[3]

## **Phage Display Screening**







The fundamental principle behind the discovery of P160 involved incubating a library of phages, each displaying a unique peptide sequence, with WAC 2 neuroblastoma cells. Phages that did not bind to the cells were washed away, while those that did were eluted, amplified, and subjected to subsequent rounds of selection. This iterative process, known as biopanning, enriches the phage population for sequences with high affinity for the target cells.

While the precise, detailed protocol from the original discovery is not fully available in the public domain, the general methodology for such a whole-cell phage display screening is outlined below.

## Experimental Workflow for Phage Display-based Discovery of P160





Click to download full resolution via product page

Caption: Phage display workflow for the discovery of the **P160 peptide**.



## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the characterization of the **P160 peptide**.

## Solid-Phase Peptide Synthesis (SPPS) of P160

P160 (VPWMEPAYQRFL) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[4][5][6]

#### Materials:

- Fmoc-protected amino acids
- Rink amide resin
- Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
- Base (e.g., DIPEA or NMM)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Solvents: DMF, DCM, Ether
- HPLC for purification
- · Mass spectrometer for verification

- Resin Preparation: Swell the Rink amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
- Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the resin using a coupling agent and a base in DMF.



- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the P160 sequence.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.
- Verification: Confirm the identity and purity of the synthesized P160 peptide by mass spectrometry.

## Radiolabeling of P160 with Iodine-125

P160 is radiolabeled with <sup>125</sup>I for use in binding and biodistribution studies.[4][7][8] The tyrosine residue in the P160 sequence allows for direct iodination.

#### Materials:

- Synthesized P160 peptide
- Na<sup>125</sup>I
- Oxidizing agent (e.g., Chloramine-T or Iodo-Gen)
- Quenching solution (e.g., sodium metabisulfite)
- Phosphate buffer (pH 7.4)
- Purification column (e.g., Sephadex G-10)

- Dissolve the **P160 peptide** in phosphate buffer.
- Add Na<sup>125</sup>I to the peptide solution.



- Initiate the reaction by adding the oxidizing agent (e.g., Chloramine-T).
- Allow the reaction to proceed for a short duration (e.g., 60-90 seconds).
- Quench the reaction by adding a quenching solution.
- Purify the <sup>125</sup>I-labeled P160 from free <sup>125</sup>I using a size-exclusion chromatography column.
- Determine the radiochemical purity and specific activity of the labeled peptide.

## **In Vitro Cell Binding Assay**

This assay quantifies the binding of <sup>125</sup>I-P160 to neuroblastoma cells.[2]

#### Materials:

- WAC 2 neuroblastoma cells
- 125 I-labeled P160
- Unlabeled P160 (for competition assay)
- · Cell culture medium
- PBS
- Gamma counter

- Seed WAC 2 cells in multi-well plates and culture until they reach the desired confluency.
- · Wash the cells with serum-free medium.
- Add <sup>125</sup>I-P160 to the wells at a specific concentration. For competition assays, add increasing concentrations of unlabeled P160 along with the radiolabeled peptide.
- Incubate for 1 hour at 37°C.



- Wash the cells with ice-cold PBS to remove unbound peptide.
- Lyse the cells and measure the radioactivity in a gamma counter to determine the amount of bound peptide.

## **In Vitro Internalization Assay**

This assay determines the extent to which P160 is internalized by neuroblastoma cells.[2]

#### Materials:

- · WAC 2 neuroblastoma cells
- 125I-labeled P160
- Acid wash buffer (e.g., glycine-HCl, pH 2.8)
- Cell lysis buffer
- PBS
- · Gamma counter

- Perform the binding assay as described above (steps 1-4).
- · After incubation, wash the cells with ice-cold PBS.
- To differentiate between surface-bound and internalized peptide, incubate the cells with an acid wash buffer to strip off surface-bound radioactivity.
- Collect the acid wash supernatant (surface-bound fraction).
- · Wash the cells again with PBS.
- Lyse the cells to release the internalized peptide (internalized fraction).



 Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

## In Vivo Biodistribution Studies

These studies evaluate the distribution of <sup>125</sup>I-P160 in tumor-bearing animal models.[4]

#### Materials:

- Tumor-bearing mice (e.g., nude mice with WAC 2 xenografts)
- <sup>125</sup>I-labeled P160
- Saline solution
- Anesthesia
- Dissection tools
- Gamma counter

#### Protocol:

- Inject a known amount of <sup>125</sup>I-P160 intravenously into the tail vein of tumor-bearing mice.
- At specific time points post-injection, anesthetize and euthanize the mice.
- Dissect and collect tumors and various organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

## **Quantitative Data**

The following tables summarize the available quantitative data for the **P160 peptide**.



Table 1: In Vitro Binding and Internalization of 125I-P160 on WAC 2 Neuroblastoma Cells

| Parameter          | Value                        | Conditions                      | Reference |
|--------------------|------------------------------|---------------------------------|-----------|
| Binding Inhibition | Up to 95%                    | Competition with unlabeled P160 | [2][4]    |
| Internalization    | ~50% of total bound activity | 1-hour incubation at 37°C       | [2][4]    |

Table 2: In Vitro Binding of 125I-P160 on MDA-MB-435 Breast Cancer Cells

| Parameter          | Value                        | Conditions                      | Reference |
|--------------------|------------------------------|---------------------------------|-----------|
| IC50               | 0.6 μΜ                       | Competition with unlabeled P160 | [9]       |
| Binding Inhibition | Up to 95%                    | Competition with unlabeled P160 | [9]       |
| Internalization    | ~40% of total bound activity | 1-hour incubation at 37°C       | [9]       |

Note: A specific binding affinity (Kd) value for P160 to WAC 2 cells has not been reported in the reviewed literature.

Table 3: In Vivo Biodistribution of <sup>131</sup>I-P160 in WAC 2 Tumor-Bearing Mice (1-hour post-injection)



| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
|--------------|----------------------------------|
| Tumor        | ~4.0                             |
| Blood        | ~3.5                             |
| Heart        | ~1.0                             |
| Lungs        | ~2.5                             |
| Liver        | ~2.0                             |
| Spleen       | ~1.5                             |
| Kidneys      | ~1.5                             |
| Muscle       | ~0.5                             |
| Bone         | ~1.0                             |

Data is approximated from graphical representations in the cited literature.[10]

## **Signaling Pathways**

Currently, there is no direct evidence in the reviewed literature to suggest that the **P160 peptide** modulates a specific signaling pathway in neuroblastoma cells. The primary focus of research has been on its high affinity and specific binding to the cell surface, followed by internalization. This suggests that P160's main utility, as currently understood, is as a targeting ligand for the delivery of therapeutic or diagnostic agents into neuroblastoma cells.

The logical relationship for P160's interaction with neuroblastoma cells can be visualized as follows:





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A PCNA-Derived Cell Permeable Peptide Selectively Inhibits Neuroblastoma Cell Growth | PLOS One [journals.plos.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]



- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the breast cancer cell-binding peptide, p160 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [P160 Peptide: A Technical Guide to its Discovery and Origin from Phage Display]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586047#p160-peptide-discovery-and-origin-from-phage-display]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com